molecular formula C25H22O10 B12055907 (2S,3S)-2-[(2S,3S)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)(2H,3H-benzo [e]1,4-dioxin-6-yl)]-3,5,7-trihydroxychroman-4-one

(2S,3S)-2-[(2S,3S)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)(2H,3H-benzo [e]1,4-dioxin-6-yl)]-3,5,7-trihydroxychroman-4-one

Cat. No.: B12055907
M. Wt: 482.4 g/mol
InChI Key: SEBFKMXJBCUCAI-ILJKEPSESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Silybin can be synthesized through various chemical routes. One common method involves the condensation of taxifolin with coniferyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through crystallization or chromatography .

Industrial Production Methods

Industrial production of Silybin often involves the extraction of the compound from milk thistle seeds. The seeds are first defatted, and the active compounds are extracted using solvents such as ethanol or methanol. The extract is then subjected to purification processes, including chromatography, to isolate Silybin .

Chemical Reactions Analysis

Types of Reactions

Silybin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Silybin has a wide range of scientific research applications, including:

Mechanism of Action

Silybin exerts its effects primarily through its antioxidant properties. It scavenges free radicals and inhibits lipid peroxidation, thereby protecting cells from oxidative damage. Additionally, Silybin modulates various molecular pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell survival .

Comparison with Similar Compounds

Similar Compounds

  • Silydianin
  • Silychristin
  • Silymarin (a mixture of flavonolignans including Silybin, Silydianin, and Silychristin)

Uniqueness

Silybin is unique among its similar compounds due to its higher bioavailability and more potent hepatoprotective effects. It is the most studied and well-characterized component of Silymarin, making it a preferred choice for research and therapeutic applications .

Properties

Molecular Formula

C25H22O10

Molecular Weight

482.4 g/mol

IUPAC Name

(3S)-3,5,7-trihydroxy-2-[(2S,3S)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one

InChI

InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20-,23+,24-,25?/m0/s1

InChI Key

SEBFKMXJBCUCAI-ILJKEPSESA-N

Isomeric SMILES

COC1=C(C=CC(=C1)[C@H]2[C@@H](OC3=C(O2)C=C(C=C3)C4[C@@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O

Canonical SMILES

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O

Origin of Product

United States

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